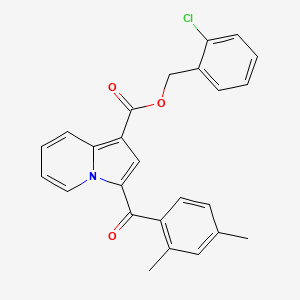![molecular formula C20H23N5O3 B6532957 N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide CAS No. 1021261-04-0](/img/structure/B6532957.png)
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyridazine group, and a cyclopentanecarboxamide group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been found to exhibit antimicrobial activity . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole have been used as antifungal agents . They have shown significant biological activities against various fungal infections .
Anticancer Activity
Triazole derivatives have also been studied for their potential anticancer activities . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Anti-Inflammatory and Analgesic Activity
Triazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They could potentially be used in the treatment of conditions involving inflammation and pain .
Anticonvulsant Activity
Compounds containing a triazole nucleus have been found to exhibit anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions involving seizures .
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone have been used as antidepressants . They have shown significant biological activities against various mood disorders .
Antihypertensive Activity
Triazole derivatives such as trapidil have been used as antihypertensive agents . They could potentially be used in the treatment of high blood pressure and related conditions .
Antiviral Activity
Triazole derivatives have also been studied for their potential antiviral activities . They could potentially be used in the treatment of various viral infections .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-16-8-6-14(7-9-16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-20(26)15-4-2-3-5-15/h6-11,15H,2-5,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPYVIJJNGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6532883.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532895.png)
![2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B6532896.png)
![3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B6532897.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532898.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532950.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532965.png)

![4-[(morpholin-4-yl)(phenyl)methyl]morpholine](/img/structure/B6532976.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide](/img/structure/B6532978.png)